molecular formula C20H20ClN3O4 B2686268 N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide CAS No. 899992-84-8

N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide

Cat. No.: B2686268
CAS No.: 899992-84-8
M. Wt: 401.85
InChI Key: ASYMFSMMVYKLKP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.85. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, is a potent and selective antagonist for the CB1 cannabinoid receptor. Molecular interaction studies using AM1 molecular orbital method and conformational analysis have identified distinct conformations, contributing to understanding receptor-ligand interactions and aiding in the development of pharmacophore models for CB1 receptor ligands. This research is pivotal for designing drugs targeting cannabinoid receptors, with implications in treating disorders related to the endocannabinoid system (Shim et al., 2002).

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships of pyrazole derivatives, including compounds structurally akin to N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide, have provided insights into the structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity. This research identifies key substituents and functional groups essential for activity, facilitating the design of more effective cannabinoid receptor antagonists (Lan et al., 1999).

Novel Antagonist Synthesis

The synthesis of NESS 0327, a novel putative antagonist of the CB1 cannabinoid receptor, demonstrates advanced chemical synthesis techniques in creating high-affinity ligands for cannabinoid receptors. Such compounds, including those structurally related to this compound, are critical in exploring the therapeutic potential of cannabinoid receptor modulation (Ruiu et al., 2003).

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-14-17(9-6-10-18(14)24(27)28)19(25)23(16-8-5-7-15(21)13-16)20(26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYMFSMMVYKLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.